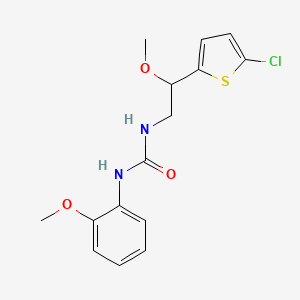

1-(2-(5-氯噻吩-2-基)-2-甲氧基乙基)-3-(2-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

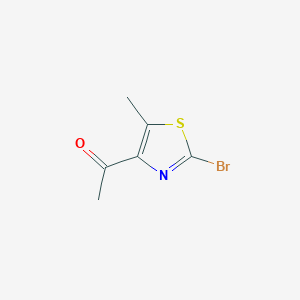

The compound "1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea" is a urea derivative that is likely to possess biological activity given the pharmacophoric elements present in its structure. Urea derivatives are known for their wide range of biological activities, including enzyme inhibition and anticancer effects. The presence of a methoxy group and a chlorothiophenyl moiety suggests potential interactions with biological targets.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, one method for synthesizing such urea derivatives involves a carbonylation reaction with triphosgene and subsequent reaction with an amine, as described for a related compound . Another approach might involve the replacement of certain functional groups to achieve the desired substitution pattern, as seen in the synthesis of anticancer agents where an alkylurea moiety was introduced .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds and engage in various non-covalent interactions. The methoxy and chlorothiophenyl groups in the compound are likely to influence its conformation and binding properties. Crystallography and spectroscopic methods such as NMR and mass spectrometry are typically employed to confirm the structure of such compounds .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on their substituents. The reactivity of the compound could be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups. These substituents can affect the nucleophilicity and electrophilicity of the molecule, potentially leading to interactions with biological macromolecules or participation in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups could increase the solubility in organic solvents, while the chlorothiophenyl group might contribute to the overall stability of the molecule. These properties are crucial for the pharmacokinetic behavior of the compound, including absorption, distribution, metabolism, and excretion .

科学研究应用

药物化学和生物活性

Chk1激酶的选择性抑制剂:与目标化学结构相关的化合物已被确定为Chk1激酶的有效且选择性抑制剂,在增强抗癌治疗效果方面显示出巨大的潜力。这些化合物已证明有能力增强癌细胞系中多柔比星和喜树碱等化疗药物的效果,表明它们在克服化疗耐药性中的作用 (王等人,2005).

抗癌研究:一项对脲衍生物(包括与目标化学结构相似的衍生物)的研究揭示了它们在抑制酶和对前列腺癌细胞系表现出抗癌活性方面的潜力。这凸显了该化合物在开发新的抗癌疗法中的相关性 (穆斯塔法、佩尔文和汗,2014).

材料科学

非线性光学 (NLO) 应用:对指定化学结构的衍生物的研究表明,它们在 NLO 材料中具有重要的应用,这对于开发光学和光子器件至关重要。此类研究深入了解了该化合物在增强光学信号方面的效用及其集成到光学限幅器件中的潜力 (谢蒂加尔等人,2006).

农药化学

农药中的光降解和水解:对与指定化学结构相似的取代脲的研究探索了它们在环境条件下的稳定性和降解。这对于了解此类化合物用作农药时的环境影响和功效至关重要,为开发更环保、更有效的虫害控制解决方案奠定了基础 (加蒂杜和亚特鲁,2011).

属性

IUPAC Name |

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c1-20-11-6-4-3-5-10(11)18-15(19)17-9-12(21-2)13-7-8-14(16)22-13/h3-8,12H,9H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDVLLRUAZQKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-methoxyphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)

![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)